molecular formula C14H14N4O5 B279748 N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

カタログ番号: B279748
分子量: 318.28 g/mol
InChIキー: PKZAGUYBZMMVSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, also known as BDP-1, is a novel pyrazole-based compound that has recently gained attention in the scientific research community due to its potential therapeutic applications. BDP-1 is a small molecule inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In

科学的研究の応用

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have potential therapeutic applications in a variety of diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

作用機序

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of specific signaling pathways that are involved in various disease processes. In cancer research, this compound targets the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In inflammation research, this compound targets the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, this compound targets the Nrf2/ARE signaling pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage.

実験室実験の利点と制限

One advantage of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of disease processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

将来の方向性

There are several potential future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide. One direction is to investigate its potential use in combination with other compounds for enhanced therapeutic effects. Another direction is to explore its potential use in other disease processes, such as metabolic disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on specific signaling pathways.

合成法

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with ethyl bromide to form 1-(1,3-benzodioxol-5-yl)ethan-1-ol. This intermediate is then reacted with methylamine and trifluoroacetic acid to yield N-[1-(1,3-benzodioxol-5-yl)ethyl]methanamine. The final step involves the reaction of N-[1-(1,3-benzodioxol-5-yl)ethyl]methanamine with 4-nitro-1H-pyrazole-3-carboxylic acid to form this compound.

特性

分子式

C14H14N4O5

分子量

318.28 g/mol

IUPAC名

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H14N4O5/c1-8(9-3-4-11-12(5-9)23-7-22-11)15-14(19)13-10(18(20)21)6-17(2)16-13/h3-6,8H,7H2,1-2H3,(H,15,19)

InChIキー

PKZAGUYBZMMVSE-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C

正規SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。